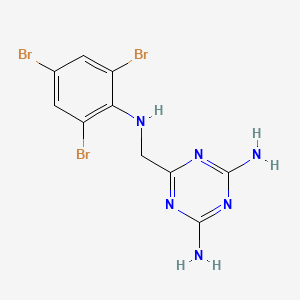

2,4-Diamino-6-(2',4',6'-tribromoanilinomethyl)-1,3,5-triazine

Cat. No. B8365165

M. Wt: 452.93 g/mol

InChI Key: BCCWUZMBQDRYHG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04352930

Procedure details

Freshly prepared biguanide (6.1 g, 0.06 mole) in methanol (700 ml) was placed in a flask equipped with a stirrer and a soda lime trap to exclude CO2. IV (25.0 g, 0.06 mole) was added all at once through a powder funnel. After the solution was stirred for 10 min at room temperature, a white precipitate began to form. After being stirred for 7.5 h, the mixture was allowed to stand overnight. The crystals were filtered and washed with fresh methanol. They were then slurried with water (250 ml), filtered again, and washed with methanol. A crude yield of 21.9 g (81%) was obtained. It was recrystallized by dissolving 21.8 g in 80 ml of hot DMF (125° C.) and then adding 9 ml of water dropwise. When the solution cooled, white crystals separated. A second crop of crystals was obtained from the filtrate. The total recovery was 15.5 g, a yield of 57% based on the theoretical yield of 27.2 g. An analytical sample with mp of 250°-51° C. was obtained by recrystallizing again from hot DMF and finally washing with cold methanol. Anal. calcd. for C10H9Br3N6 : C, 26.52; H, 2.00; Br, 52.93; N, 18.55. Found: C, 26.52; H, 2.02; Br, 52.71; N, 18.59.

Name

IV

Quantity

25 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]([NH:4][C:5]([NH2:7])=[NH:6])=[NH:3].C(=O)=O.[Br:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[C:14]([Br:19])[C:13]=1[NH:20][CH2:21][C:22](OCC)=O>CO>[NH2:6][C:5]1[N:4]=[C:2]([NH2:1])[N:3]=[C:22]([CH2:21][NH:20][C:13]2[C:14]([Br:19])=[CH:15][C:16]([Br:18])=[CH:17][C:12]=2[Br:11])[N:7]=1

|

Inputs

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After the solution was stirred for 10 min at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer and a soda lime trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After being stirred for 7.5 h

|

|

Duration

|

7.5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystals were filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with fresh methanol

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered again

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A crude yield of 21.9 g (81%) was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was recrystallized

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving 21.8 g in 80 ml of hot DMF (125° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding 9 ml of water dropwise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

When the solution cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

white crystals separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A second crop of crystals was obtained from the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An analytical sample with mp of 250°-51° C. was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by recrystallizing again from hot DMF

|

WASH

|

Type

|

WASH

|

|

Details

|

finally washing with cold methanol

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=NC(=NC(=N1)N)CNC1=C(C=C(C=C1Br)Br)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 57% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |